

Spectroscopic Blueprint of 3-Bromo-5-nitropyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

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Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials. **3-Bromo-5-nitropyridine**, with its strategically positioned electron-withdrawing groups and a reactive bromine atom, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its chemical reactivity is dictated by the electronic properties of the pyridine ring, which are in turn a direct consequence of its molecular structure.^[1]

The unequivocal identification and characterization of such pivotal building blocks are non-negotiable prerequisites for any successful research and development endeavor.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of analytical methods to probe the molecular structure, bonding, and connectivity of **3-bromo-5-nitropyridine**. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

It is important to note that publicly available experimental spectra for **3-bromo-5-nitropyridine** are not readily found. Consequently, the data presented and interpreted herein are based on

high-quality computational predictions, providing a robust framework for researchers to anticipate and confirm the spectroscopic characteristics of this compound.

Molecular Structure and Key Physicochemical Properties

3-Bromo-5-nitropyridine is a solid at room temperature with a molecular formula of $C_5H_3BrN_2O_2$ and a molecular weight of 202.99 g/mol .^[2][3] The pyridine ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position. Both substituents are strongly electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring and, consequently, its spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of **3-bromo-5-nitropyridine**, the ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three aromatic protons on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.35	d	1.8	H-6
9.10	t	2.1	H-4
8.75	dd	2.4, 1.8	H-2

Interpretation of the ¹H NMR Spectrum:

The predicted chemical shifts of all three protons are in the downfield region ($\delta > 8.5$ ppm), which is characteristic of protons attached to electron-deficient aromatic rings. The strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom

deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted pyridine.

- H-6 (δ 9.35): This proton is situated between the nitrogen atom and the nitro group, making it the most deshielded proton in the molecule. It is predicted to appear as a doublet due to coupling with H-2.
- H-4 (δ 9.10): This proton is positioned between the bromine atom and the nitro group. It is expected to be a triplet due to coupling with both H-2 and H-6.
- H-2 (δ 8.75): This proton is adjacent to the nitrogen atom and is coupled to both H-4 and H-6, resulting in a predicted doublet of doublets.

The predicted coupling constants are consistent with typical meta- and para-couplings in a pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For **3-bromo-5-nitropyridine**, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
152.0	C-6
148.5	C-5
144.0	C-2
135.0	C-4
118.0	C-3

Interpretation of the ¹³C NMR Spectrum:

The electron-withdrawing substituents significantly influence the chemical shifts of the carbon atoms.

- C-6 and C-2 (δ 152.0 and 144.0): These carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded and appear at the lowest field.
- C-5 (δ 148.5): The carbon atom directly attached to the nitro group is also strongly deshielded.
- C-4 (δ 135.0): This carbon atom experiences the deshielding effects of the adjacent nitro group and bromine atom.
- C-3 (δ 118.0): The carbon atom bonded to the bromine atom appears at the most upfield position among the ring carbons, a typical effect of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **3-bromo-5-nitropyridine** is expected to be dominated by vibrations associated with the aromatic ring and the nitro group.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Weak	C-H stretching (aromatic)
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
1530-1500	Strong	Asymmetric NO_2 stretching
1350-1330	Strong	Symmetric NO_2 stretching
850-750	Strong	C-H out-of-plane bending
~700	Medium	C-Br stretching

Interpretation of the IR Spectrum:

- Aromatic C-H Stretching: Weak bands in the $3100\text{-}3000\text{ cm}^{-1}$ region are characteristic of C-H stretching vibrations in aromatic systems.
- Aromatic Ring Vibrations: A series of bands between 1600 cm^{-1} and 1450 cm^{-1} correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.
- Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around $1530\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1330\text{ cm}^{-1}$, respectively. The presence of these two intense bands is a strong indicator of the nitro functional group.
- C-H Bending: Strong absorptions in the $850\text{-}750\text{ cm}^{-1}$ region are due to the out-of-plane bending vibrations of the C-H bonds on the substituted pyridine ring.
- C-Br Stretching: A medium intensity band around 700 cm^{-1} is expected for the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+ \cdot}$) and various fragment ions.

Predicted Mass Spectrum (EI)

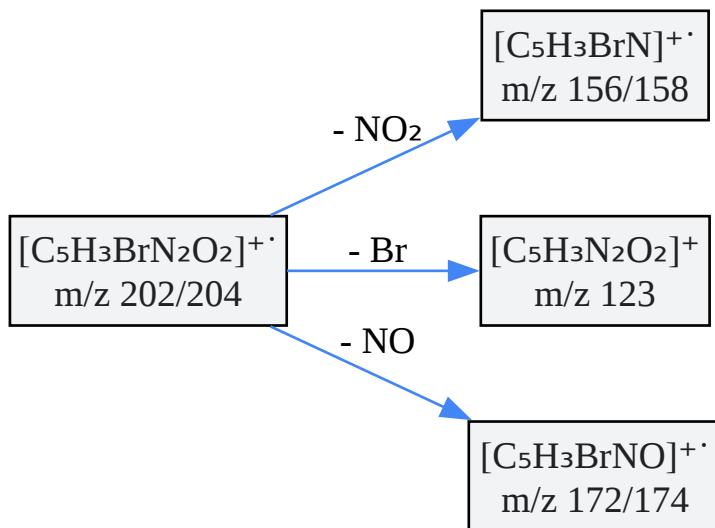
The mass spectrum of **3-bromo-5-nitropyridine** will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).

- Molecular Ion ($M^{+ \cdot}$): A prominent molecular ion peak is expected at m/z 202 and 204, corresponding to the $[\text{C}_5\text{H}_3^{79}\text{BrN}_2\text{O}_2]^{+ \cdot}$ and $[\text{C}_5\text{H}_3^{81}\text{BrN}_2\text{O}_2]^{+ \cdot}$ ions. The relative intensity of these peaks will be approximately 1:1.

- Key Fragmentation Pathways:

- Loss of NO₂: A significant fragment will likely be observed at m/z 156 and 158, corresponding to the loss of the nitro group ([M-NO₂]⁺). This is a common fragmentation pathway for nitroaromatic compounds.
- Loss of Br: Fragmentation involving the loss of the bromine atom would lead to an ion at m/z 123 ([M-Br]⁺).
- Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in a fragment at m/z 172 and 174 ([M-NO]⁺).
- Formation of Pyridyne: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of HCN, leading to smaller fragments.

Visualization of Key Fragmentation Pathways



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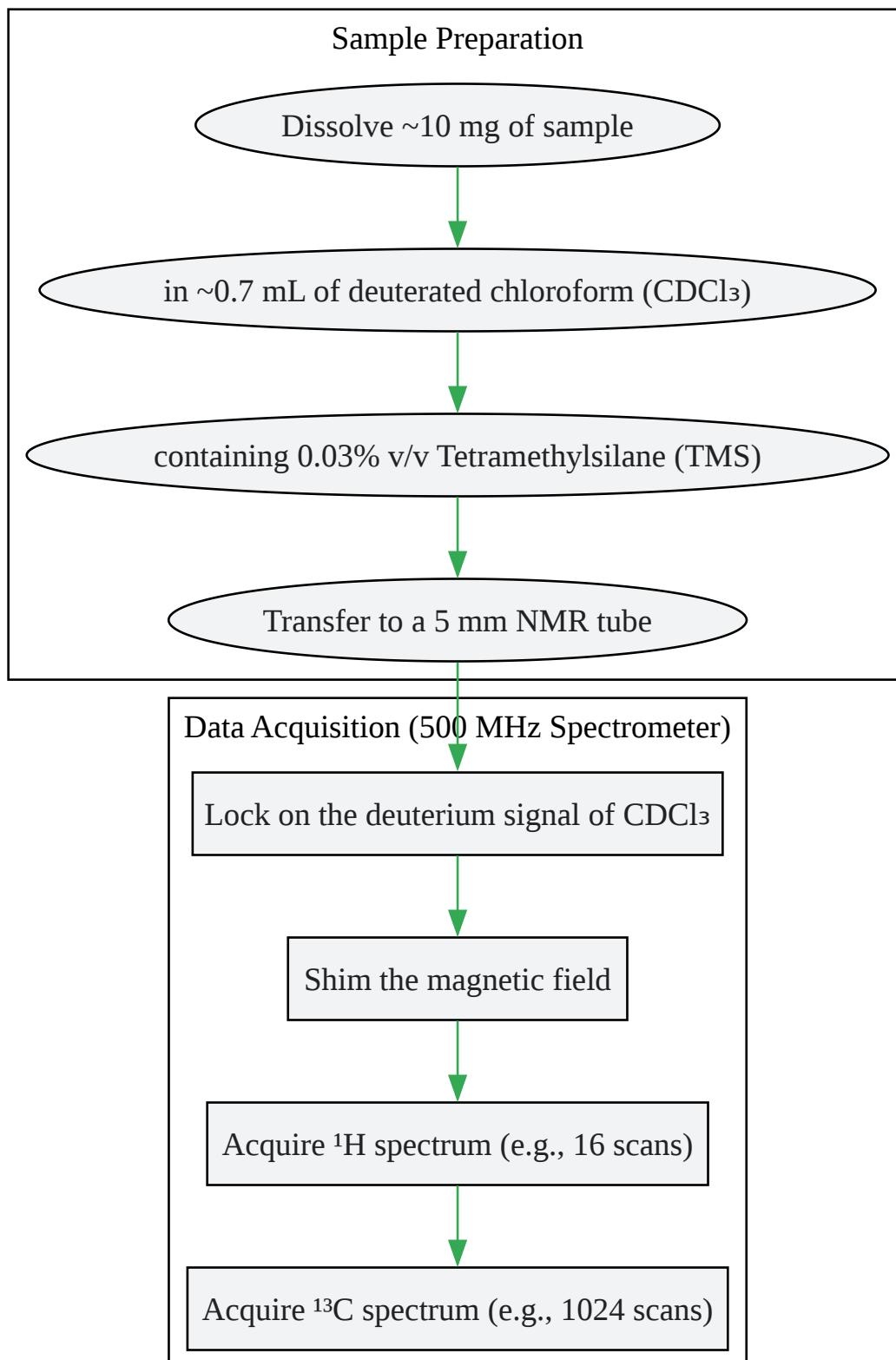
Caption: Predicted major fragmentation pathways for **3-bromo-5-nitropyridine** in EI-MS.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating

by incorporating internal standards and system suitability checks.

1. NMR Sample Preparation and Data Acquisition

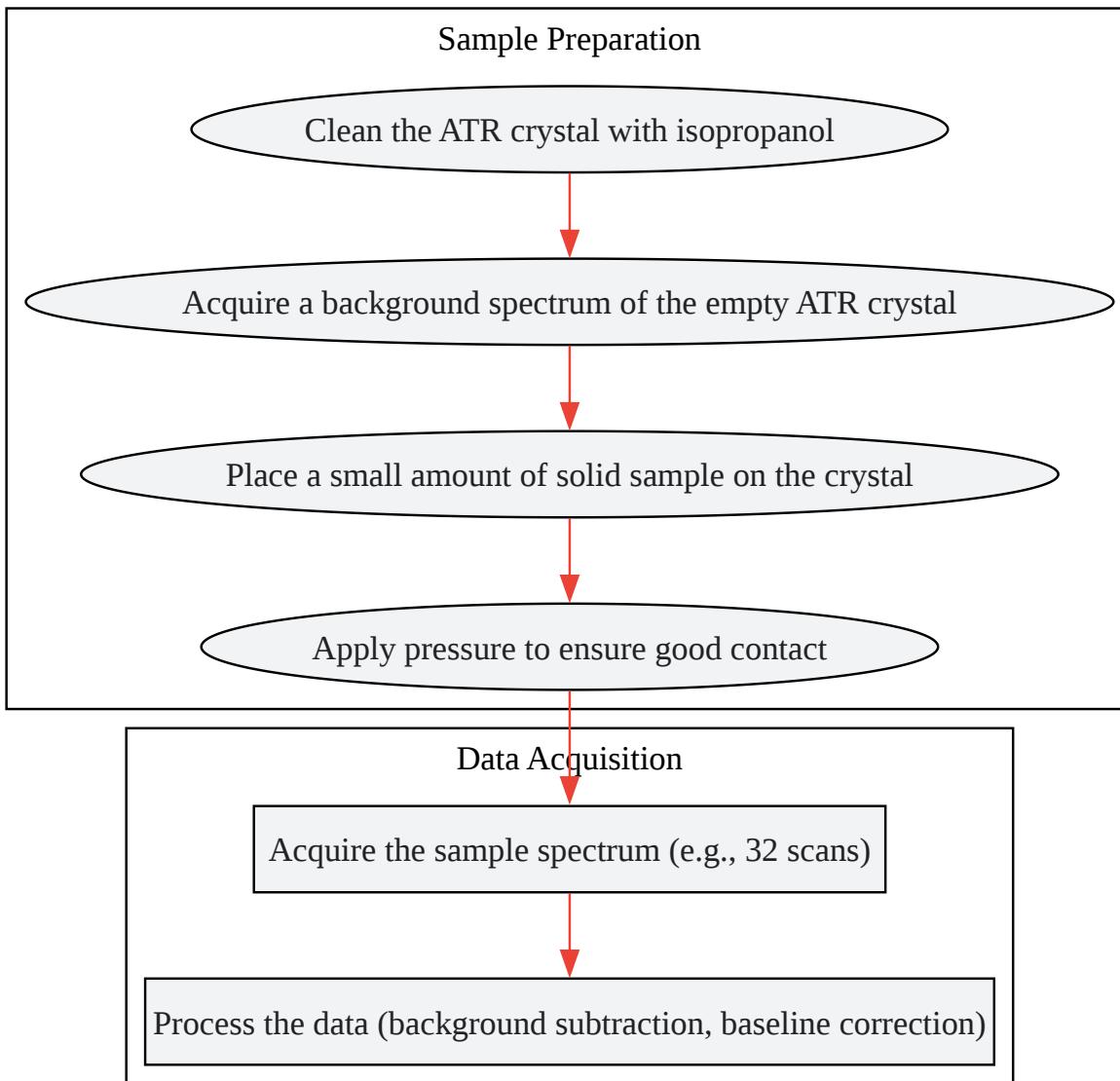


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Caption: Workflow for NMR sample preparation and data acquisition.

- Rationale for Solvent and Standard: CDCl_3 is a common and relatively inert solvent for many organic compounds. TMS is the universally accepted internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.00 ppm. The inclusion of TMS allows for accurate chemical shift referencing, making the data comparable across different instruments and experiments.
- Self-Validation: The sharp singlet of TMS serves as a validation point for the instrument's calibration and resolution. The deuterium signal from the solvent is used for field-frequency locking, ensuring the stability of the magnetic field during the experiment.

2. IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)

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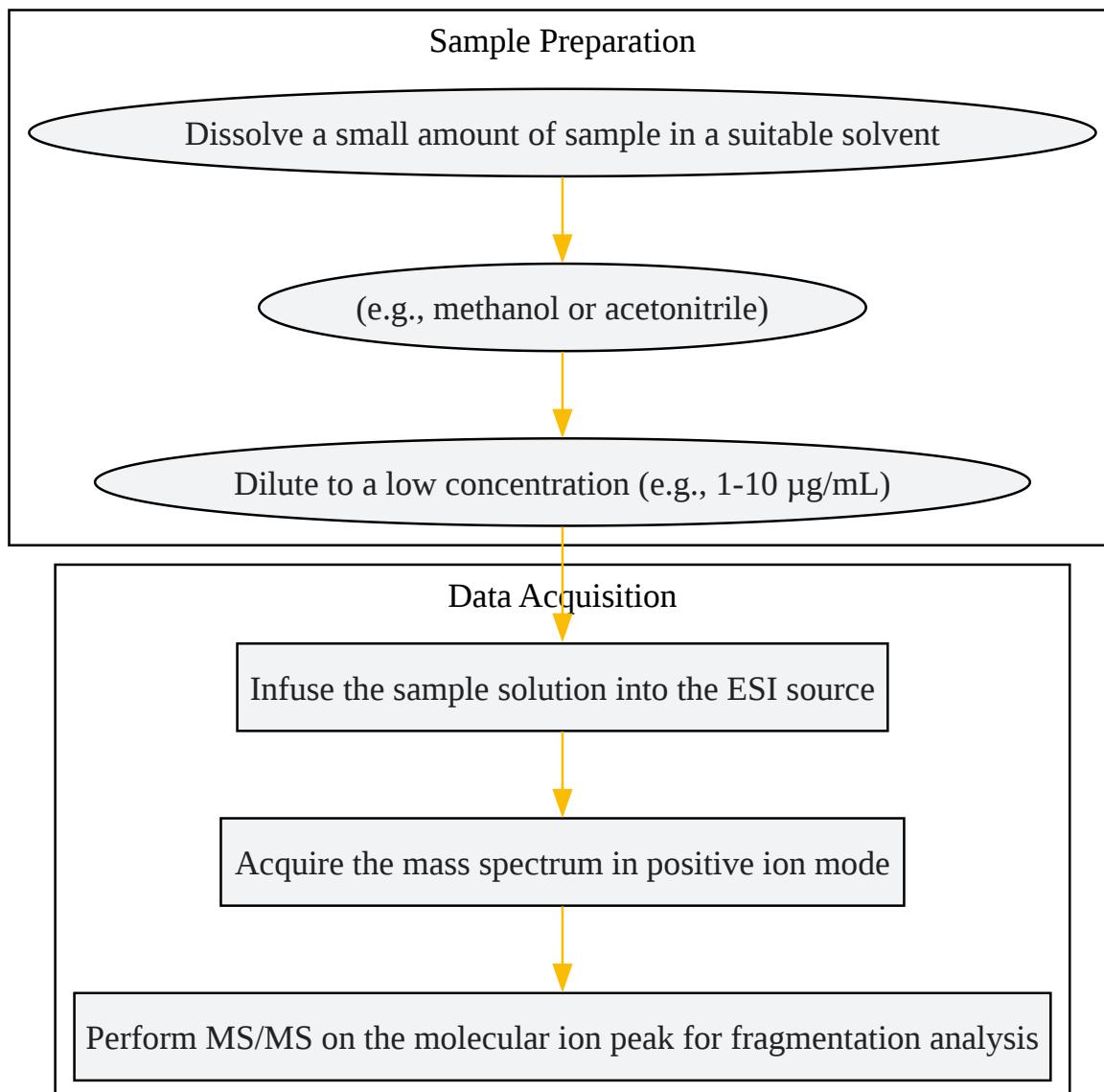
Caption: Workflow for ATR-FTIR data acquisition.

- **Rationale for ATR:** Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.
- **Self-Validation:** The acquisition of a background spectrum is crucial. The instrument software automatically subtracts the background spectrum (containing signals from atmospheric CO₂)

and water vapor) from the sample spectrum, ensuring that the resulting spectrum is solely from the sample.

3. Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is a suitable alternative to EI.



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Caption: Workflow for direct infusion ESI-MS data acquisition.

- Rationale for ESI: ESI is a soft ionization technique that typically produces protonated molecules ($[M+H]^+$), which helps in the unambiguous determination of the molecular weight.
- Self-Validation: The use of a calibration standard before running the sample ensures the mass accuracy of the instrument. The characteristic isotopic pattern of the bromine-containing molecular ion serves as an internal validation of the elemental composition.

Conclusion: An Indispensable Tool for Chemical Synthesis

The predicted spectroscopic data for **3-bromo-5-nitropyridine** provides a detailed and reliable blueprint for its identification and characterization. The 1H and ^{13}C NMR spectra reveal the electronic environment of the pyridine ring, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum allows for the determination of the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

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